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Compound of Interest

Compound Name: 2-(Morpholin-2-yl)ethanamine

CAS No.: 863012-89-9

Cat. No.: B1608306 Get Quote

Executive Summary: The Isomerism Imperative
In medicinal chemistry and drug design, the distinction between 2-(Morpholin-2-
yl)ethanamine and 4-(2-Aminoethyl)morpholine represents a critical decision point in scaffold

selection. While both molecules share the formula

and possess a morpholine ring coupled with a primary ethylamine tail, their behaviors in
biological systems and synthetic pathways are fundamentally different.

4-(2-Aminoethyl)morpholine (CAS 2038-03-1): An achiral, N-substituted variant used

primarily as a flexible linker or lysosomotropic vector. It presents a tertiary ring amine and a

primary tail amine.

2-(Morpholin-2-yl)ethanamine (CAS 20503-49-1): A chiral, C-substituted variant. It presents

a secondary ring amine and a primary tail amine, offering orthogonal functionalization sites

and specific stereochemical vectors for binding affinity (SAR).

This guide dissects the electronic, structural, and synthetic differences to support informed

decision-making in lead optimization.

Structural & Electronic Analysis
The core difference lies in the attachment point of the ethylamine chain—either at the Nitrogen

(Position 4) or the Carbon (Position 2). This regiospecificity dictates the basicity profile and
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vector orientation.

Comparative Properties Table
Feature 4-(2-Aminoethyl)morpholine

2-(Morpholin-2-

yl)ethanamine

IUPAC Name 2-Morpholin-4-ylethanamine 2-(Morpholin-2-yl)ethanamine

CAS Number 2038-03-1 20503-49-1 (Racemic)

Chirality Achiral (Symmetric) Chiral (Stereocenter at C2)

Ring Nitrogen
Tertiary (

)

Secondary (

)

Ring N Basicity (pKa) ~7.4 (Lower) ~8.4 (Higher)

Tail N Basicity (pKa) ~9.8 (Primary Amine) ~9.5 (Inductive effect from O)

Lipophilicity (LogP) -1.1 (Highly Polar) -1.2 (Highly Polar)

Primary Utility
Linkers, Buffers, Lysosome

Targeting

Chiral Scaffolds, Orthogonal

Derivatization

Electronic Causality
Basicity Modulation: In the 4-isomer, the ring nitrogen is tertiary. Tertiary amines in

morpholine rings generally exhibit lower pKa values (~7.4) compared to their secondary

counterparts (~8.4) due to steric bulk and solvation effects.

Nucleophilicity: The 2-isomer retains a secondary amine in the ring. This

moiety is a potent nucleophile, allowing for orthogonal protection strategies. You can
selectively functionalize the ring nitrogen (e.g., Boc-protection) and the tail nitrogen (e.g.,
Cbz-protection) independently. The 4-isomer has a "capped" ring nitrogen, limiting
derivatization to the tail or quaternary salt formation.
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The following diagram illustrates the connectivity differences and the decision logic for selecting

the appropriate scaffold.

4-(2-Aminoethyl)morpholine (Achiral)

2-(Morpholin-2-yl)ethanamine (Chiral)
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Figure 1: Structural divergence and selection logic for morpholine scaffolds.

Synthetic Pathways & Protocols
The synthesis of the 4-isomer is trivial and scalable, whereas the 2-isomer requires precise ring

construction or reduction strategies.

Synthesis of 4-(2-Aminoethyl)morpholine (N-Alkylation)
Mechanism: Nucleophilic attack of morpholine on an electrophilic ethylamine precursor.

Difficulty: Low.

Protocol:

Reagents: Morpholine (1.0 eq), 2-Bromoethylamine hydrobromide (1.0 eq),

(2.5 eq).

Solvent: Acetonitrile or Toluene.

Procedure:
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Suspend 2-bromoethylamine HBr and

in acetonitrile.

Add morpholine dropwise at

to prevent polymerization of the aziridine intermediate (formed in situ).

Reflux for 12 hours.

Workup: Filter salts, concentrate, and distill under reduced pressure (

).

Validation: NMR will show symmetry in the morpholine ring protons (

2.4 and 3.6 ppm).

Synthesis of 2-(Morpholin-2-yl)ethanamine (C-
Construction)
Mechanism: This requires constructing the morpholine ring around a chiral pool precursor

(often Aspartic Acid or Serine derivatives) or reducing a nitrile. Difficulty: High (Requires

stereocontrol).

Protocol (Reduction Route):

Precursor: (Morpholin-2-yl)acetonitrile (often protected at the ring Nitrogen, e.g., N-Boc).

Reagents: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2.

Procedure:

Dissolve N-Boc-(morpholin-2-yl)acetonitrile in anhydrous THF.

Cool to

under Argon.

Slowly add LiAlH4 (2.0 eq) pellets (Caution: Exothermic).
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Reflux for 4 hours to ensure complete reduction of the nitrile to the primary amine.

Quench: Fieser workup (

, 15% NaOH,

).

Deprotection: Treat with TFA/DCM to remove the N-Boc group if the free secondary amine

is desired.

Validation:

NMR will show a methine signal (CH) at the chiral center (~70-75 ppm), distinct from the
methylene signals of the 4-isomer.

Medicinal Chemistry Applications
4-(2-Aminoethyl)morpholine: The "Solubility Handle"
This moiety is frequently used as a lysosomotropic group. The basicity of the morpholine

nitrogen (pKa ~7.4) combined with the primary amine allows the molecule to become

protonated in the acidic environment of the lysosome (pH ~4.5-5.0), trapping the drug inside.

Use Case: Adding this tail to a lipophilic fluorophore (e.g., Naphthalimide) to create

lysosome-targeting probes [1, 2].

2-(Morpholin-2-yl)ethanamine: The "Chiral Vector"
This scaffold is used when the orientation of the ethylamine tail relative to the ring is critical for

binding.

Vector Analysis: In the 2-isomer, the ethylamine tail projects equatorially (in the preferred

chair conformation), creating a distinct vector compared to the axial/equatorial equilibrium of

the N-substituent in the 4-isomer.

Drug Example: This substructure appears in analogues of Reboxetine (though Reboxetine

itself has an aryloxy group at C2, the synthetic logic of C2-substitution remains identical for

introducing chirality) [3].
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Analytical Differentiation (Self-Validating)
To verify which isomer you have in hand without crystallography, use Proton NMR (

NMR).

Feature 4-(2-Aminoethyl)morpholine
2-(Morpholin-2-

yl)ethanamine

Symmetry

High symmetry. The protons

adjacent to Oxygen (O-

) appear as a clean triplet (or

broad multiplet) integrating to

4H.

Asymmetric. The protons at

C2, C3, C5, C6 are all

magnetically non-equivalent

due to the chiral center.

Chiral Methine Absent.

Present. A distinct multiplet at

~3.5-3.8 ppm corresponding to

the single proton at C2.

Carbon NMR

4 unique signals (symmetry

makes C2/C6 and C3/C5

equivalent).

6 unique signals (all ring

carbons are distinct).
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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